molecular formula C10H18N2O2 B11038987 N-[2-(Diethylamino)-2-oxoethyl]-N-methylacrylamide

N-[2-(Diethylamino)-2-oxoethyl]-N-methylacrylamide

Cat. No.: B11038987
M. Wt: 198.26 g/mol
InChI Key: DDVVGKJQSZEIOZ-UHFFFAOYSA-N
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Description

N-[2-(Diethylamino)-2-oxoethyl]-N-methylacrylamide is an organic compound with a complex structure that includes both amide and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Diethylamino)-2-oxoethyl]-N-methylacrylamide typically involves the reaction of diethylamine with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Diethylamino)-2-oxoethyl]-N-methylacrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

N-[2-(Diethylamino)-2-oxoethyl]-N-methylacrylamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which N-[2-(Diethylamino)-2-oxoethyl]-N-methylacrylamide exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Diethylaminoethyl)acrylamide
  • N-(2-Diethylaminoethyl)benzamide
  • N-(2-Diethylaminoethyl)oleamide

Uniqueness

N-[2-(Diethylamino)-2-oxoethyl]-N-methylacrylamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of amide and amine groups allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

N-[2-(diethylamino)-2-oxoethyl]-N-methylprop-2-enamide

InChI

InChI=1S/C10H18N2O2/c1-5-9(13)11(4)8-10(14)12(6-2)7-3/h5H,1,6-8H2,2-4H3

InChI Key

DDVVGKJQSZEIOZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CN(C)C(=O)C=C

Origin of Product

United States

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